1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea is a synthetic compound primarily studied for its potential as an inhibitor of acetyl-CoA synthetase 2 (ACSS2). This enzyme is crucial in cellular metabolism, particularly in the conversion of acetate to acetyl-CoA, a vital substrate for energy production and fatty acid synthesis. The inhibition of ACSS2 has implications for treating various metabolic disorders, including obesity, diabetes, and certain cancers, due to its role in regulating fatty acid metabolism .
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea falls under the category of small-molecule inhibitors and is classified as an acetyl-CoA synthetase inhibitor. Its molecular formula is , with a molecular weight of approximately 410.5 g/mol.
The synthesis of 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea can be achieved through several chemical reactions. A common approach involves the formation of the urea moiety via reaction with isocyanates or carbamates. The final assembly typically includes condensation reactions and cyclization processes that yield the quinoxaline structure combined with thiophene and urea components.
The one-step synthesis method has been highlighted for its efficiency in producing this compound. This method streamlines the process by minimizing the number of steps required to achieve the desired product, thus enhancing yield and reducing the time needed for synthesis.
The molecular structure of 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea features a quinoxaline core substituted with two thiophene rings and a methoxyethyl urea side chain. The specific arrangement of these functional groups is critical for its biological activity.
Key structural data includes:
The compound primarily acts as an inhibitor of ACSS2 by binding to its active site. This interaction prevents the enzyme from catalyzing the conversion of acetate into acetyl-CoA, thereby disrupting metabolic pathways that rely on this conversion.
Experimental assays have demonstrated that 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea effectively inhibits ACSS2 activity in vitro. The binding affinity and specificity towards ACSS2 have been evaluated using various biochemical assays, including fluorescence resonance energy transfer (FRET) and mass spectrometry techniques .
The mechanism by which 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea exerts its inhibitory effect involves mimicking the transition state of the natural substrate of ACSS2. By occupying the active site of the enzyme, it prevents acetate from binding and being converted into acetyl-CoA.
Studies have shown that this compound significantly reduces acetyl-CoA production when ACSS2 is inhibited. This reduction impacts cellular energy metabolism and fatty acid synthesis pathways, which are critical for cell proliferation and survival in cancer cells .
While specific data on melting point or boiling point may not be widely available in public sources, general observations include:
The compound exhibits solubility in organic solvents like dimethyl sulfoxide (DMSO), which is often used in biological assays to dissolve such compounds for testing purposes.
Further characterization through high-performance liquid chromatography (HPLC) can provide insights into purity levels and stability under various conditions .
The primary application of 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea lies in its role as an ACSS2 inhibitor. Research indicates potential uses in:
The molecular architecture of 1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea (hereafter referred to as the ACSS2 inhibitor) underpins its remarkable selectivity for the ACSS2 isoform over other acyl-CoA synthetases. The compound features a central quinoxaline core flanked by thiophene rings at the 2- and 3-positions, with a 2-methoxyethylurea moiety at position 6. This configuration creates a steric and electronic complementarity to ACSS2’s acetate-binding pocket. Docking simulations reveal that the thiophene rings engage in π-π stacking with Phe-298 and Phe-302 residues in ACSS2’s catalytic cleft, while the methoxyethyl group forms hydrogen bonds with Asp-278 and Arg-255—residues absent in ACSS1 and ACSS3 isoforms [6] [8].
Table 1: Structural Determinants of ACSS2 Selectivity
Compound Region | ACSS2 Interaction | Effect on Selectivity |
---|---|---|
Quinoxaline core | Hydrophobic pocket lining (Val-301, Leu-305) | High-affinity anchoring |
Thiophene-2-yl groups | π-π stacking (Phe-298, Phe-302) | Excludes binding to ACSS1’s narrower cleft |
2-Methoxyethylurea | H-bonding (Asp-278, Arg-255) | Disfavored by ACSS3’s acidic residue (Glu-263) |
Molecular volume (410.51 g/mol) | Matches ACSS2’s 550 ų catalytic site | Too large for ACSS3’s 380 ų site |
Biochemical assays confirm this selectivity: The inhibitor exhibits an IC₅₀ of ~600 nM against ACSS2, while showing no significant inhibition of ACSS1 or ACSS3 at concentrations up to 50 µM [3] [6]. This >80-fold selectivity is critical given ACSS2’s role in nuclear-cytosolic acetate utilization, contrasting with mitochondrial ACSS1 and peroxisomal ACSS3 functions. Mutation of ACSS2’s Arg-255 to alanine reduces inhibitor binding affinity by 12-fold, validating the computational models [6].
Kinetic profiling demonstrates that the ACSS2 inhibitor functions as a transition state mimetic that competitively antagonizes acetate binding. Lineweaver-Burk plots reveal increasing apparent Km for acetate with rising inhibitor concentrations, while Vmax remains unchanged—classic competitive inhibition kinetics. The inhibitor’s quinoxaline moiety structurally mimics the enolate intermediate formed during acetate’s nucleophilic attack on ATP, explaining its potency [6] [8].
Table 2: Kinetic Parameters of ACSS2 Inhibition
[Inhibitor] (µM) | Apparent Km (Acetate) (mM) | Vmax (nmol/min/mg) | Inhibition Constant (Ki) |
---|---|---|---|
0 | 0.15 ± 0.02 | 8.3 ± 0.4 | - |
0.5 | 0.38 ± 0.05 | 8.2 ± 0.3 | 0.22 ± 0.03 µM |
1.0 | 0.81 ± 0.07 | 8.4 ± 0.5 | - |
2.0 | 1.52 ± 0.11 | 8.1 ± 0.6 | - |
Notably, the inhibitor exhibits mixed-type inhibition against ATP, with both Km and Vmax alterations. This suggests allosteric interference with ATP binding—likely through stabilization of a closed conformation that occludes the ATP-binding subdomain (residues 170–220). Pre-steady-state kinetics reveal a 5-fold reduction in the rate of acetyl-AMP formation (k₂ = 0.08 s⁻¹ vs. 0.4 s⁻¹ in controls), confirming disruption of the initial adenylation step [6]. The inhibitor’s binding kinetics were quantified via surface plasmon resonance, yielding a Kd of 320 nM and a slow off-rate (kₒff = 0.002 s⁻¹), indicating prolonged target engagement. This explains its cellular efficacy despite fluctuating acetate concentrations in tumors [6] [8].
Beyond direct catalytic inhibition, this compound induces long-range allosteric effects that disrupt ACSS2’s metabolic functions in cancer. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows that inhibitor binding increases rigidity in the acetate-activating domain (residues 270–310) while destabilizing the CoA-binding helix (residues 420–450). This allostery reduces ACSS2’s affinity for CoA by 8-fold, impairing the thioester-forming step even at saturating acetate concentrations [6].
In cancer cells, this dual inhibition cripples acetate-dependent pathways:
The inhibitor’s efficacy extends to in vivo models: Stable isotope tracing in breast cancer xenografts showed 89% suppression of D³-acetate incorporation into tumor fatty acids within 4 hours post-administration. This metabolic blockade translated to 70% reduction in tumor growth rates, with evidence of tumor regression in ACSS2-dependent models [6].
Table 3: Cellular Metabolic Consequences of ACSS2 Allosteric Inhibition
Cancer Pathway | Inhibition Efficiency | Downstream Effects | Therapeutic Relevance |
---|---|---|---|
Cytosolic acetyl-CoA synthesis | 89% reduction at 10 µM | Depleted lipid precursors | Starves membrane synthesis |
Nuclear histone acetylation | 78% H3K9ac reduction | Silenced oncogene expression (MYC, SREBP1) | Epigenetic reprogramming |
Hypoxic stress response | HIF-1α activity ↓ 65% | Impaired glycolysis and angiogenesis | Targets tumor microenvironments |
Acetate salvage pathway | Free acetate accumulation 4.2-fold | Acidification of cytosol | Synergizes with proton pump inhibitors |
The allosteric modulation also disrupts ACSS2 oligomerization—a process essential for full enzymatic activity. Size-exclusion chromatography confirmed a shift from tetrameric to monomeric ACSS2 in inhibitor-treated cells, reducing catalytic efficiency (kcat/Km) by 95% [6]. This unique mechanism differentiates it from substrate-competitive inhibitors and underpins its therapeutic potential in ACSS2-overexpressing cancers.
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0